Enhanced Lipophilicity and Differential Cytotoxicity of the 2,3,5,6-Tetrafluorophenyl Pyrrolidine Scaffold
In a head-to-head comparison of a series of N-cyclopentyl pyrrolidine derivatives, the compound bearing a 2,3,5,6-tetrafluorophenyl group (AM1-020) exhibited a distinct combination of lipophilicity and activity relative to other tetrafluorophenyl regioisomers and analogs. Compared to the 4-chloro-2,3,5,6-tetrafluorophenyl analog (AM1-112), AM1-020 shows a lower LogP (4.28 vs. 4.6) and significantly different activity in the AR230R assay (IC50 of 13.1 μM vs. 30.7 μM) [1]. This demonstrates that the unsubstituted 2,3,5,6-tetrafluorophenyl motif provides a unique balance of properties, distinct from halogenated variants.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 4.28 |
| Comparator Or Baseline | 4-chloro-2,3,5,6-tetrafluorophenyl analog (AM1-112): LogP 4.6 |
| Quantified Difference | ΔLogP = -0.32 |
| Conditions | Calculated by StarDrop |
Why This Matters
The lower LogP of the 2,3,5,6-tetrafluorophenyl derivative indicates reduced lipophilicity compared to its 4-chloro counterpart, which may improve aqueous solubility and reduce non-specific binding in biological assays, making it a more attractive starting point for lead optimization in drug discovery.
- [1] Table 4: Compound ID, R, R1, IC50 AR230 (μm), IC50 AR230R (μm), LogP. From: Structure-Activity Relationship Study of Pyrrolidine Derivatives. PMC4963206. View Source
